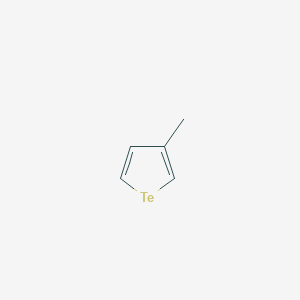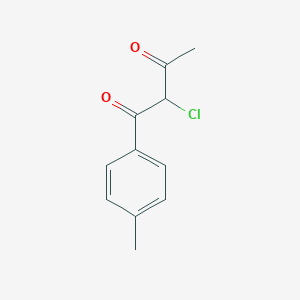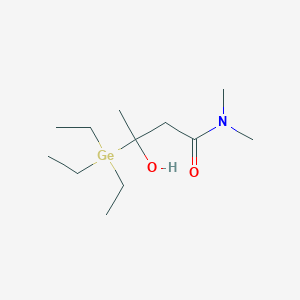
Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methyl group and a prop-1-en-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohex-3-en-1-ol with acetic anhydride under acidic conditions to form the desired compound. The reaction typically requires a catalyst such as sulfuric acid to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the compound into saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Acetic anhydride, sulfuric acid (H₂SO₄)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated alcohols
Substitution: Esters, ethers
Applications De Recherche Scientifique
Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or other biomolecules, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanemethanol,4-(1-methylethenyl)-,acetate
- 1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Uniqueness
Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol is unique due to its specific structural features, such as the presence of both a cyclohexene ring and a prop-1-en-2-yl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
| 81893-41-6 | |
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-8(2)10(11)6-4-9(3)5-7-10;1-2(3)4/h4,11H,1,5-7H2,2-3H3;1H3,(H,3,4) |
Clé InChI |
HAXIPBVIAFBCLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1)(C(=C)C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)



![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
